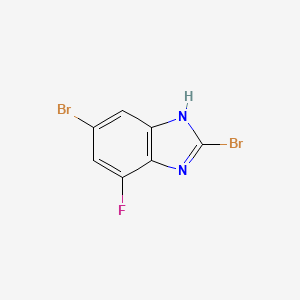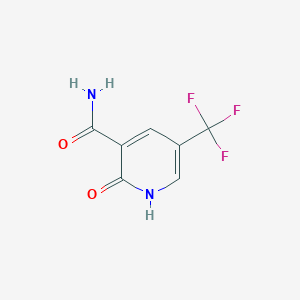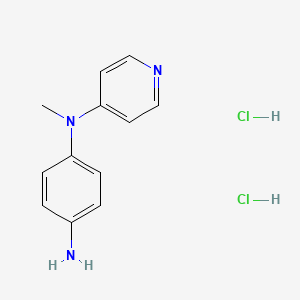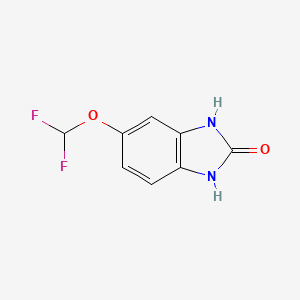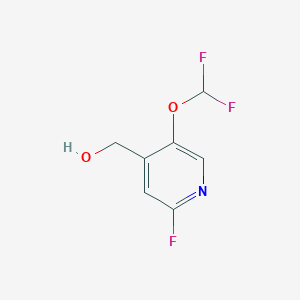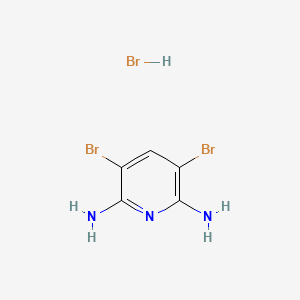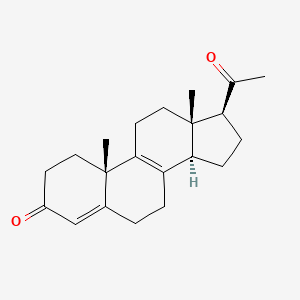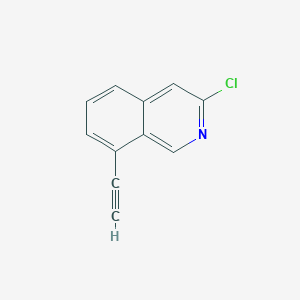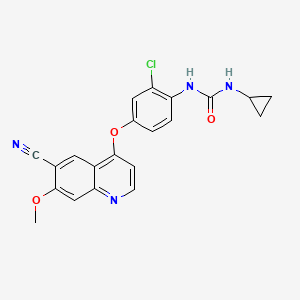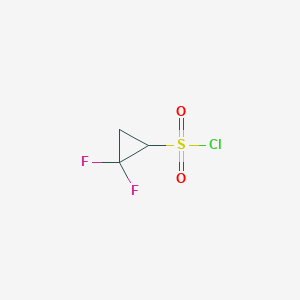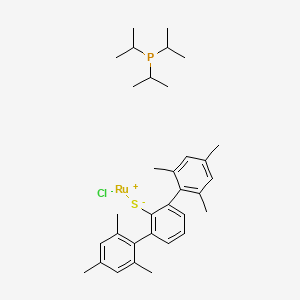
2,6-bis(2,4,6-trimethylphenyl)benzenethiolate;chlororuthenium(1+);tri(propan-2-yl)phosphane
描述
Chloro[(1,2,3,4,5,6-eta)-2,2’‘,4,4’‘,6,6’‘-hexamethyl[1,1’:3’,1’‘-terphenyl]-2’-thiolato-kappaS][triisopropylphosphine-kappaP]ruthenium(II) is a complex organometallic compound It features a ruthenium center coordinated with a thiolato ligand derived from hexamethylterphenyl and a triisopropylphosphine ligand
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Chloro[(1,2,3,4,5,6-eta)-2,2’‘,4,4’‘,6,6’‘-hexamethyl[1,1’:3’,1’‘-terphenyl]-2’-thiolato-kappaS][triisopropylphosphine-kappaP]ruthenium(II) typically involves the reaction of a ruthenium precursor with the appropriate ligands under controlled conditions. One common method involves the use of ruthenium trichloride as the starting material, which is reacted with the hexamethylterphenyl thiol and triisopropylphosphine in the presence of a suitable solvent such as dichloromethane. The reaction is usually carried out under an inert atmosphere to prevent oxidation and is followed by purification steps such as recrystallization or chromatography to isolate the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, solvent usage, and purification techniques to ensure high yield and purity of the final product. Industrial production may also involve continuous flow processes to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
Chloro[(1,2,3,4,5,6-eta)-2,2’‘,4,4’‘,6,6’‘-hexamethyl[1,1’:3’,1’‘-terphenyl]-2’-thiolato-kappaS][triisopropylphosphine-kappaP]ruthenium(II) can undergo various types of chemical reactions, including:
Oxidation: The ruthenium center can be oxidized to higher oxidation states.
Reduction: The compound can be reduced under specific conditions to form lower oxidation state species.
Substitution: Ligands coordinated to the ruthenium center can be substituted with other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or molecular oxygen for oxidation reactions, and reducing agents like sodium borohydride for reduction reactions. Substitution reactions often require the use of ligand exchange reagents and may be carried out in solvents like dichloromethane or toluene under inert atmosphere conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield higher oxidation state ruthenium complexes, while reduction reactions may produce lower oxidation state species. Substitution reactions can result in the formation of new ruthenium complexes with different ligand environments.
科学研究应用
Chloro[(1,2,3,4,5,6-eta)-2,2’‘,4,4’‘,6,6’‘-hexamethyl[1,1’:3’,1’‘-terphenyl]-2’-thiolato-kappaS][triisopropylphosphine-kappaP]ruthenium(II) has several scientific research applications, including:
Catalysis: This compound is used as a catalyst in various organic transformations, including hydrogenation, oxidation, and carbon-carbon bond formation reactions.
Materials Science: The unique structural properties of this compound make it a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: Research is ongoing to explore the potential biological activities of this compound, including its interactions with biomolecules and potential therapeutic applications.
Industrial Applications: The compound’s catalytic properties are of interest for industrial processes, particularly in the synthesis of fine chemicals and pharmaceuticals.
作用机制
The mechanism of action of Chloro[(1,2,3,4,5,6-eta)-2,2’‘,4,4’‘,6,6’‘-hexamethyl[1,1’:3’,1’‘-terphenyl]-2’-thiolato-kappaS][triisopropylphosphine-kappaP]ruthenium(II) involves the coordination of the ruthenium center with various substrates, facilitating their transformation through catalytic cycles. The molecular targets and pathways involved depend on the specific reaction being catalyzed. For example, in hydrogenation reactions, the ruthenium center can activate molecular hydrogen and transfer it to unsaturated substrates, resulting in their reduction.
相似化合物的比较
Similar Compounds
- Chloro[(1,2,3,4,5,6-eta)-2,2’‘,4,4’‘,6,6’‘-hexamethyl[1,1’:3’,1’‘-terphenyl]-2’-thiolato-kappaS][triethylphosphine-kappaP]ruthenium(II)
- Chloro[(1,2,3,4,5,6-eta)-2,2’‘,4,4’‘,6,6’‘-hexamethyl[1,1’:3’,1’‘-terphenyl]-2’-thiolato-kappaS][triphenylphosphine-kappaP]ruthenium(II)
Uniqueness
The uniqueness of Chloro[(1,2,3,4,5,6-eta)-2,2’‘,4,4’‘,6,6’‘-hexamethyl[1,1’:3’,1’‘-terphenyl]-2’-thiolato-kappaS][triisopropylphosphine-kappaP]ruthenium(II) lies in its specific ligand environment, which can influence its reactivity and selectivity in catalytic processes. The presence of the hexamethylterphenyl thiolato ligand and triisopropylphosphine ligand provides a unique steric and electronic environment around the ruthenium center, distinguishing it from similar compounds with different ligands.
属性
IUPAC Name |
2,6-bis(2,4,6-trimethylphenyl)benzenethiolate;chlororuthenium(1+);tri(propan-2-yl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26S.C9H21P.ClH.Ru/c1-14-10-16(3)22(17(4)11-14)20-8-7-9-21(24(20)25)23-18(5)12-15(2)13-19(23)6;1-7(2)10(8(3)4)9(5)6;;/h7-13,25H,1-6H3;7-9H,1-6H3;1H;/q;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLQLCTCWEPROKL-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2=C(C(=CC=C2)C3=C(C=C(C=C3C)C)C)[S-])C.CC(C)P(C(C)C)C(C)C.Cl[Ru+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H46ClPRuS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
642.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


